7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that features both pyrazole and triazolopyrimidine moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors
Cyclization: Hydrazine derivatives react with ethyl acetoacetate under reflux conditions to form the triazolopyrimidine core.
Condensation: The intermediate is then subjected to condensation with 1-ethyl-1H-pyrazole-5-carboxylic acid or its derivatives under acidic or basic conditions to yield the final compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially yielding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Including amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits various activities such as antimicrobial, antifungal, and antiviral properties. It is often tested in vitro for its efficacy against different pathogens.
Medicine
In medicinal research, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent, particularly due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry
Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives are often patented for their unique properties and potential commercial applications.
Mechanism of Action
The mechanism of action of 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets often include enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Molecular Targets: The compound binds to the active sites of these enzymes, inhibiting their activity and thereby disrupting critical cellular processes.
Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and DNA repair, making it a potent candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: Compounds like pyrazolo[3,4-d]pyrimidine share a similar core structure and exhibit comparable biological activities.
Triazolopyrimidines: Derivatives such as triazolo[1,5-a]pyrimidine are also structurally related and are studied for their therapeutic potential.
Uniqueness
What sets 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl group on the pyrazole ring and the carboxamide functionality enhances its binding affinity and selectivity towards certain biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C12H15N7O |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
7-(2-ethylpyrazol-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H15N7O/c1-3-18-8(4-5-15-18)10-9(11(13)20)7(2)17-12-14-6-16-19(10)12/h4-6,10H,3H2,1-2H3,(H2,13,20)(H,14,16,17) |
InChI Key |
VZZLOZDLVGIAJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2C(=C(NC3=NC=NN23)C)C(=O)N |
Origin of Product |
United States |
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